7-Fluoro-4-oxo-4H-chromene-3-carbonitrile 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1159978-71-8
VCID: VC2610590
InChI: InChI=1S/C10H4FNO2/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-3,5H
SMILES: C1=CC2=C(C=C1F)OC=C(C2=O)C#N
Molecular Formula: C10H4FNO2
Molecular Weight: 189.14 g/mol

7-Fluoro-4-oxo-4H-chromene-3-carbonitrile

CAS No.: 1159978-71-8

Cat. No.: VC2610590

Molecular Formula: C10H4FNO2

Molecular Weight: 189.14 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-4-oxo-4H-chromene-3-carbonitrile - 1159978-71-8

Specification

CAS No. 1159978-71-8
Molecular Formula C10H4FNO2
Molecular Weight 189.14 g/mol
IUPAC Name 7-fluoro-4-oxochromene-3-carbonitrile
Standard InChI InChI=1S/C10H4FNO2/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-3,5H
Standard InChI Key KLAUVWFIZOLROQ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1F)OC=C(C2=O)C#N
Canonical SMILES C1=CC2=C(C=C1F)OC=C(C2=O)C#N

Introduction

Chemical Structure and Properties

Molecular Identification

7-Fluoro-4-oxo-4H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family. It is registered with CAS number 1159978-71-8 and carries the molecular formula C₁₀H₄FNO₂, corresponding to a molecular weight of 189.14 g/mol . This compound is also known by alternative chemical nomenclature including 7-FLUORO-4-OXOCHROMENE-3-CARBONITRILE and 4H-1-Benzopyran-3-carbonitrile, 7-fluoro-4-oxo- . The compound's structure was formally identified and cataloged in scientific databases in March 2017, with the most recent modifications to its reference data occurring in April 2025 .

Structural Characteristics

The molecular structure of 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile features a benzopyran core with a carbonyl group at position 4, a fluorine atom at position 7, and a nitrile (cyano) group at position 3 . This combination of functional groups contributes to the compound's specific chemical behavior and biological activities. The structural characteristics can be represented by the following identifiers:

Structural IdentifierValue
Standard InChIInChI=1S/C10H4FNO2/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13
Standard InChIKeyKLAUVWFIZOLROQ-UHFFFAOYSA-N
SMILESC1=CC2=C(C=C1F)OC=C(C2=O)C#N
Canonical SMILESC1=CC2=C(C=C1F)OC=C(C2=O)C#N
PubChem Compound ID124203401

These structural characteristics allow for precise identification of the compound through various chemical databases and literature searches .

Synthesis Methods

General Synthetic Approaches

The synthesis of 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile typically involves cyclization reactions of appropriate precursors under controlled conditions. A common synthetic pathway utilizes 2-hydroxyacetophenone as a starting material, which undergoes reaction with malononitrile in the presence of a base. This initial reaction is followed by a fluorination step that introduces the fluorine atom at the 7th position of the chromene ring system. The sequential nature of this synthesis allows for careful control over the reaction conditions to optimize yield and purity.

Mechanism of Action

Tyrosinase Inhibition

A notable pharmacological property of 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile is its activity as a tyrosinase inhibitor. Tyrosinase is a critical enzyme in the biosynthetic pathway of melanin production, catalyzing the oxidation of tyrosine to dopaquinone, which subsequently undergoes further reactions to form melanin. The inhibition of tyrosinase by 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile interrupts this biochemical cascade, potentially reducing melanin formation.

The exact molecular mechanism of this inhibition remains an area for further investigation, though structure-activity relationship studies with similar chromene derivatives suggest that the cyano group at position 3 and the fluorine atom at position 7 may play crucial roles in binding to the active site of the enzyme. The presence of these electronegative substituents likely influences the electron distribution within the molecule, affecting its interaction with amino acid residues in the catalytic pocket of tyrosinase.

Implications for Melanin Biosynthesis

The inhibition of tyrosinase by 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile has significant implications for melanin biosynthesis and potential therapeutic applications. By disrupting the early stages of melanin production, this compound could theoretically reduce hyperpigmentation in conditions characterized by excessive melanin deposition. This mechanism positions the compound as a potential lead structure for the development of dermatological agents targeting conditions such as melasma, post-inflammatory hyperpigmentation, and age spots.

Applications and Research Significance

Structure-Activity Relationship Studies

7-Fluoro-4-oxo-4H-chromene-3-carbonitrile serves as a valuable research tool in structure-activity relationship (SAR) studies exploring the impact of specific functional groups on tyrosinase inhibitory activity. The fluorine substitution at position 7 and the nitrile group at position 3 represent distinct structural features that can be modified to investigate their influence on biological activity. Such SAR studies are essential for the rational design of improved enzyme inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.

Current Research Status and Future Directions

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